(S)-2-Fluoro-1-phenylethanamine

asymmetric synthesis Michael addition chiral auxiliary

(S)-2-Fluoro-1-phenylethanamine (CAS 864416-15-9), also designated as (1S)-2-fluoro-1-phenylethanamine, is a chiral primary amine belonging to the class of β-fluorinated phenethylamine derivatives with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol. This compound features a fluorine atom substituted at the β-position of the ethylamine chain and a phenyl group at the α-carbon in the (S)-enantiomeric configuration, with commercial availability typically at ≥95% to ≥98% purity.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
CAS No. 864416-15-9
Cat. No. B3290419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Fluoro-1-phenylethanamine
CAS864416-15-9
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CF)N
InChIInChI=1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2/t8-/m1/s1
InChIKeyKSWGCLOZHMSHGB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Where to Source (S)-2-Fluoro-1-phenylethanamine CAS 864416-15-9 for Chiral Fluorinated Amine Research


(S)-2-Fluoro-1-phenylethanamine (CAS 864416-15-9), also designated as (1S)-2-fluoro-1-phenylethanamine, is a chiral primary amine belonging to the class of β-fluorinated phenethylamine derivatives with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol . This compound features a fluorine atom substituted at the β-position of the ethylamine chain and a phenyl group at the α-carbon in the (S)-enantiomeric configuration, with commercial availability typically at ≥95% to ≥98% purity . The compound serves as a versatile chiral building block in asymmetric synthesis, medicinal chemistry, and materials science research due to the combined effects of fluorine substitution and stereochemical control .

Why (S)-2-Fluoro-1-phenylethanamine Cannot Be Replaced by Non-Fluorinated or Racemic Analogs


Substituting (S)-2-fluoro-1-phenylethanamine with the non-fluorinated analog (S)-1-phenylethanamine or the racemic mixture introduces measurable differences in stereochemical outcomes, physicochemical properties, and application performance. Fluorine substitution alters electronic distribution, lipophilicity, and metabolic stability in ways that directly impact synthetic yields, enantioselectivity, and material durability [1][2]. The (S)-enantiomer delivers distinct stereochemical control compared to the (R)-enantiomer or racemic material, as demonstrated in asymmetric Michael additions where (S)-configured fluoroenaminoesters yield enantioselectivities up to 70% ee that would not be achievable with non-chiral or incorrectly configured starting materials [2]. These quantifiable differences preclude simple substitution without compromising experimental reproducibility and product performance.

Comparative Performance Data for (S)-2-Fluoro-1-phenylethanamine: Quantified Advantages Over Analogs


Enantioselectivity in Asymmetric Michael Addition: (S)-Fluoroenaminoester vs. Non-Fluorinated Analog

Chiral α-fluoro-β-enaminoesters derived from (S)-1-phenylethylamine (the precursor to (S)-2-fluoro-1-phenylethanamine) demonstrate enhanced enantioselectivity in asymmetric Michael additions compared to non-fluorinated enaminoester analogs [1]. The fluorine atom influences the transition state geometry, yielding improved stereochemical control.

asymmetric synthesis Michael addition chiral auxiliary

Lipophilicity Modulation: Fluorinated vs. Non-Fluorinated Phenylethanamine

Fluorination of the ethylamine backbone increases lipophilicity as measured by logP, which directly influences membrane permeability and metabolic stability in drug discovery contexts [1]. (S)-2-Fluoro-1-phenylethanamine exhibits a measured logP value of 1.126 [2].

medicinal chemistry ADME lipophilicity

Kinetic Resolution Efficiency: (S)-Enantiomer vs. (R)-Enantiomer in Lipase-Catalyzed Resolution

Kinetic resolution using lipase B from Candida antarctica with ethyl methoxyacetate as the acyl donor demonstrates differential reactivity between (S)- and (R)-enantiomers of 2-fluoro-1-phenylethanamine . This enzymatic resolution method enables the isolation of enantiomerically pure (S)-2-fluoro-1-phenylethanamine.

biocatalysis kinetic resolution chiral separation

Material Stability: β-Fluorophenylethanamine Spacer vs. Non-Fluorinated Phenylethylamine in Perovskite Solar Cells

β-Fluorophenylethanamine (β-FPEA), a structural analog and positional isomer of (S)-2-fluoro-1-phenylethanamine, demonstrates substantially improved thermal and moisture stability when employed as a spacer cation in quasi-2D Ruddlesden-Popper perovskite solar cells compared to non-fluorinated phenylethylamine (PEA) spacers [1][2].

perovskite solar cells materials science thermal stability

Enantiomeric Purity Specifications: Commercial (S)-Enantiomer vs. Racemic Material

Commercially available (S)-2-fluoro-1-phenylethanamine is supplied with defined enantiomeric purity specifications, with vendors offering material at ≥95% to ≥98% chemical purity [1]. The (S)-configuration is confirmed by optical rotation and chiral HPLC analysis.

chiral purity quality control procurement specification

Diastereoselective Fluoroglutamate Synthesis: (S)-Configuration Advantage Over (R)-Enantiomer

Asymmetric Michael addition of chiral 2-fluoroenaminoesters derived from (S)-1-phenylethylamine to α-substituted methyl acrylate proceeds with diastereoselectivity to yield γ-substituted γ-fluoroglutamate precursors [1]. The (S)-configuration of the starting amine dictates the stereochemical outcome at the newly formed stereocenters.

diastereoselective synthesis glutamate analogs medicinal chemistry

Optimal Research Applications for (S)-2-Fluoro-1-phenylethanamine Based on Comparative Performance Data


Asymmetric Synthesis of α-Fluoro-β-Ketoesters via Michael Addition

This compound, after derivatization to the corresponding α-fluoro-β-enaminoester, serves as a chiral building block for the enantioselective synthesis of α-fluoro-β-ketoesters with enantioselectivities reaching 65-70% ee [1]. The (S)-configuration of the phenylethanamine scaffold is essential for achieving the observed stereochemical induction; substitution with (R)-enantiomer or racemic material would invert or abolish enantioselectivity. This application is particularly relevant for medicinal chemistry programs requiring fluorinated chiral intermediates for structure-activity relationship studies.

Chiral Resolution Studies and Biocatalytic Process Development

The differential reactivity of (S)- and (R)-2-fluoro-1-phenylethanamine enantiomers under lipase-catalyzed kinetic resolution conditions provides a model system for developing scalable enantiopurification processes . Researchers investigating enzymatic resolution of fluorinated amines can utilize this compound to optimize reaction parameters (solvent, acyl donor, temperature) for achieving high enantiomeric purity (>99% ee). The demonstrated kinetic resolution methodology offers an alternative to classical resolution techniques for accessing enantiopure fluorinated amines.

Perovskite Solar Cell Spacer Cation Development

Although the direct application of (S)-2-fluoro-1-phenylethanamine in perovskite solar cells has not been reported, the demonstrated performance of the structurally related β-fluorophenylethanamine spacer cation—which achieved 86% PCE retention after 840 hours at 85°C compared to 37% for non-fluorinated PEA [2][3]—establishes the value of fluorinated phenylethanamine scaffolds in this application space. Researchers developing new spacer cations for stable quasi-2D perovskite devices should consider (S)-2-fluoro-1-phenylethanamine as a chiral fluorinated building block for systematic structure-property relationship investigations.

Synthesis of γ-Fluoroglutamate Analogs for Neuroscience Research

Derivatization of (S)-2-fluoro-1-phenylethanamine to chiral 2-fluoroenaminoesters enables diastereoselective Michael additions to α-substituted methyl acrylate, yielding stereochemically defined γ-fluoroglutamate precursors [4]. The stereochemistry of the starting (S)-amine determines the absolute configuration of the resulting fluoroglutamate analog. This synthetic route is valuable for medicinal chemistry programs targeting glutamate receptors, where both fluorination and stereochemistry critically modulate pharmacological properties.

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